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Compound of Interest

5-Methyl-1H-imidazole-4-
Compound Name:
carbaldehyde

cat. No.: B1351182

5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that has garnered
significant attention in the field of medicinal chemistry.[1][2][3] Its structure, featuring a five-
membered imidazole ring with a methyl group and a reactive carbaldehyde functional group,
makes it a valuable and versatile building block for the synthesis of a wide array of biologically
active molecules.[4][5] The imidazole core is a privileged structure in drug discovery, found in
numerous natural products and synthetic drugs, owing to its ability to participate in hydrogen
bonding and coordinate with metal ions in biological systems.[1][5] The aldehyde group
provides a reactive handle for various chemical transformations, allowing for the construction of
more complex molecular architectures.[1] This guide provides a comprehensive overview of the
applications of 5-Methyl-1H-imidazole-4-carbaldehyde in medicinal chemistry, complete with
detailed protocols and mechanistic insights.

Due to tautomerism, this compound can exist in two equivalent forms: 4-methyl-1H-imidazole-
5-carbaldehyde and 5-methyl-1H-imidazole-4-carbaldehyde.[5][6] For the purpose of this
guide, we will primarily refer to it as 5-Methyl-1H-imidazole-4-carbaldehyde.

Caption: Tautomeric forms of the title compound.

Key Applications in Drug Discovery and
Development
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The unique structural features of 5-Methyl-1H-imidazole-4-carbaldehyde have been exploited
in the development of therapeutic agents across various disease areas.

Anticancer Agents

The imidazole nucleus is a common scaffold in the design of anticancer drugs.[5][7][8]
Derivatives of 5-Methyl-1H-imidazole-4-carbaldehyde have shown promise as potent
anticancer agents through various mechanisms of action.

o Tubulin Polymerization Inhibitors: Certain imidazole derivatives have been designed to target
the colchicine binding site in tubulin, thereby inhibiting microtubule polymerization and
leading to cell cycle arrest and apoptosis in cancer cells. For instance, 5-(3,4,5-
trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) has demonstrated potent activity
against colorectal cancer cell lines by targeting tubulin and causing DNA damage.[7][9]

» Kinase Inhibitors: Imidazole-based compounds can be effective kinase inhibitors, targeting
key enzymes in cancer signaling pathways.[7] For example, derivatives have been
developed as inhibitors of Protein Kinase C-iota (PKC-1), an oncogene overexpressed in
various cancers like prostate and breast cancer. The compound 5-amino-1-
((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a
PKC-1 specific inhibitor, has been shown to decrease cell growth and induce apoptosis in
cancer cell lines.[10]

o PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell
survival and proliferation, and its dysregulation is a common feature in many cancers.
Imidazole-containing compounds have been identified as potential inhibitors of this pathway.
[11]
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Caption: Hypothesized inhibition of the PI3K/Akt pathway.
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Antihypertensive Agents

Benzimidazole derivatives, which can be synthesized from imidazole precursors, have been
investigated as angiotensin Il receptor antagonists for the treatment of hypertension.[12][13]
[14] The synthesis of these compounds often involves the construction of the benzimidazole
ring system followed by functionalization, where a precursor like 5-Methyl-1H-imidazole-4-
carbaldehyde could serve as a starting point for the imidazole moiety. For example, 2-butyl-5-
chloro-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of Losartan, a widely
used antihypertensive drug.[15]

Antimicrobial and Antifungal Agents

The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole,
miconazole).[16] The ability of the imidazole nitrogen to coordinate with the heme iron of
cytochrome P450 enzymes is crucial for their mechanism of action. Derivatives of 5-Methyl-
1H-imidazole-4-carbaldehyde can be explored for the development of new antifungal and
antimicrobial agents.[3][4]

Synthetic Protocols and Methodologies

The reactivity of both the imidazole ring and the carbaldehyde group allows for a variety of
synthetic transformations.

N-Alkylation N-Alkyl Imidazole Derivatives

Schiff Base Condensation Schiff Base Derivatives (Imines)
[Fused Heterocycle Synthesis Benzimidazoles, Benzoxazoles, etc.

Click to download full resolution via product page

Caption: General synthetic routes from the title compound.

Protocol 1: N-Alkylation of the Imidazole Ring
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This protocol describes a general method for the alkylation of the nitrogen atom of the
imidazole ring, a common step in the synthesis of imidazole-based drug candidates.[2][3]

Objective: To introduce an alkyl group at the N-1 position of the imidazole ring.

Causality: The N-H proton of the imidazole ring is acidic and can be removed by a strong base
to form an imidazolide anion. This anion then acts as a nucleophile, attacking an alkyl halide in
an SN2 reaction to form the N-alkylated product. The choice of a strong, non-nucleophilic base
like sodium hydride (NaH) is crucial to prevent side reactions.

Materials:

e 5-Methyl-1H-imidazole-4-carbaldehyde

e Sodium hydride (NaH), 60% dispersion in mineral oll

e Anhydrous N,N-Dimethylformamide (DMF)

o Alkyl halide (e.g., methyl iodide, benzyl bromide)

 Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:

e Wash the NaH dispersion (1.2 equivalents) with anhydrous hexanes to remove the mineral
oil and suspend it in anhydrous DMF under a nitrogen atmosphere.

e Dissolve 5-Methyl-1H-imidazole-4-carbaldehyde (1 equivalent) in anhydrous DMF.
e Add the imidazole solution dropwise to the NaH suspension at 0 °C.

« Stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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e Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

» Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by the slow addition of saturated agueous
NHa4Cl solution.

o Extract the product with diethyl ether (3 x 50 mL).

e Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
Self-Validation:

o Characterization: Confirm the structure of the N-alkylated product using *H NMR, 3C NMR,
and mass spectrometry. The disappearance of the N-H proton signal and the appearance of
new signals corresponding to the alkyl group in the NMR spectra will indicate a successful
reaction.

Protocol 2: Schiff Base Condensation

This protocol outlines the formation of an imine (Schiff base) through the condensation of the
carbaldehyde with a primary amine. Schiff bases are important intermediates for the synthesis
of various heterocyclic compounds and can also act as ligands in coordination chemistry.[1]

Obijective: To form a C=N double bond by reacting the aldehyde with a primary amine.

Causality: The lone pair of electrons on the nitrogen of the primary amine attacks the
electrophilic carbonyl carbon of the aldehyde. A series of proton transfers and the elimination of
a water molecule result in the formation of the imine. The reaction is often catalyzed by a weak
acid.

Materials:

e 5-Methyl-1H-imidazole-4-carbaldehyde
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Primary amine (e.g., aniline, benzylamine)

Anhydrous ethanol or methanol

Glacial acetic acid (catalytic amount)

Molecular sieves (optional, to remove water)

Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:

e Dissolve 5-Methyl-1H-imidazole-4-carbaldehyde (1 equivalent) in anhydrous ethanol in a
round-bottom flask.

e Add the primary amine (1 equivalent) to the solution.

e Add a catalytic amount of glacial acetic acid (2-3 drops).

e Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

o After completion, cool the reaction mixture to room temperature.

« If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
« If no precipitate forms, remove the solvent under reduced pressure.

e Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes)
to obtain the pure Schiff base.

Self-Validation:

e Characterization: Analyze the product by *H NMR, 13C NMR, and IR spectroscopy. The
appearance of a signal for the imine proton (CH=N) in the *H NMR spectrum (typically & 8-9
ppm) and the disappearance of the aldehyde proton signal (& 9-10 ppm) are indicative of
Schiff base formation. The C=N stretching vibration in the IR spectrum (around 1650 cm™1)
will also be present.
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Protocol 3: Synthesis of Fused Benzimidazole
Derivatives

This protocol provides a general two-step procedure for the synthesis of fused heterocyclic
systems like benzimidazoles, which have shown potential as antihypertensive agents.[3]

Objective: To construct a benzimidazole ring fused with the imidazole core.

Causality: This is a multi-step process. First, an oxidation of the aldehyde to a carboxylic acid is
performed. The resulting carboxylic acid is then condensed with an o-phenylenediamine
derivative, followed by cyclization to form the benzimidazole ring.

Materials:

5-Methyl-1H-imidazole-4-carbaldehyde

Potassium permanganate (KMnQOa) or other suitable oxidizing agent

Substituted o-phenylenediamine

Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

Sodium bicarbonate (NaHCO3)

Appropriate solvents for extraction and purification
Procedure:

Step 1: Oxidation to Carboxylic Acid

Dissolve 5-Methyl-1H-imidazole-4-carbaldehyde in an aqueous acetone solution.

Slowly add a solution of KMnOa (1.5 equivalents) in water at 0-5 °C.

Stir the mixture at room temperature until the purple color disappears.

Filter off the manganese dioxide precipitate and wash it with hot water.
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 Acidify the filtrate with HCI to precipitate the carboxylic acid.
o Collect the solid by filtration, wash with cold water, and dry.
Step 2: Condensation and Cyclization

» Mix the imidazole-4-carboxylic acid (1 equivalent) and the substituted o-phenylenediamine (1
equivalent) in PPA.

e Heat the mixture at 150-180 °C for 4-6 hours.

» Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring.
¢ Neutralize the solution with aqueous NaHCOs to precipitate the crude product.

o Collect the solid by filtration, wash with water, and dry.

» Purify the product by recrystallization or column chromatography.

Self-Validation:

o Characterization: The final benzimidazole product should be characterized by *H NMR, 13C
NMR, and high-resolution mass spectrometry to confirm its structure and purity. The NMR
spectra should be consistent with the formation of the fused ring system.

Quantitative Data Summary

The following table summarizes the reported biological activities of some imidazole derivatives,
highlighting the potential of this scaffold in medicinal chemistry.
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L Biological .
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Target Activity Reference
Class Example Area
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) Tubulin nzoyl)-4- nM
Imidazole o .
o Polymerizatio  methyl-2-(p- (colorectal Anticancer [7119]
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n tolyl) cancer cell
imidazole lines)
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carboxamide
(ICA-1s)
2-Methoxy-4-
_ ECs0=1.81
o ] ) [5-nitro-1H- )
Benzimidazol  Angiotensin Il o LY Antihypertens
o benzo[d]imid ) [12]
e Derivative Receptor (vasorelaxant ive
azol-2-
effect)
yl]phenol
Conclusion

5-Methyl-1H-imidazole-4-carbaldehyde is a highly valuable building block in medicinal
chemistry, offering a gateway to a diverse range of bioactive molecules. Its utility in the
synthesis of anticancer, antihypertensive, and antimicrobial agents underscores its importance
in drug discovery. The protocols and insights provided in this guide aim to equip researchers
with the foundational knowledge to effectively utilize this versatile scaffold in the development
of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1351182#applications-of-5-methyl-1h-imidazole-4-
carbaldehyde-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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